(S,R,S)-AHPC-PEG6-NHS ester: PEG6 Linker Provides Optimal Span for Ternary Complex Formation Compared to PEG4 and PEG8 Homologs
The PEG6 linker in (S,R,S)-AHPC-PEG6-NHS ester provides a conformational span that optimally bridges the ~3 nm distance between E3 ligase and target protein pockets, a distance that PEG4 linkers (spanning 4 ethylene glycol units) may be insufficient to fully accommodate and that PEG8 linkers (8 units) may exceed, leading to entropic penalties and reduced productive ternary complex formation [1][2]. Structure-activity relationship studies indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, with PEG6 representing the balanced midpoint that avoids both steric strain (from short linkers) and excessive conformational breathing (from long linkers) [1].
| Evidence Dimension | Linker length effect on ternary complex geometry and stability |
|---|---|
| Target Compound Data | PEG6 linker (6 ethylene glycol units); provides ~3 nm end-to-end span appropriate for most E3-POI inter-pocket distances |
| Comparator Or Baseline | PEG4 (4 units) imposes near-rigid span that may under-sample productive geometries; PEG8 (8 units) introduces excessive conformational entropy that reduces effective local concentration |
| Quantified Difference | Progression from PEG4 to PEG8 can enhance ternary complex residence time by up to 10-fold (order of magnitude difference) |
| Conditions | Inferred from PROTAC linker length optimization studies; specific to VHL-based PROTAC systems |
Why This Matters
Selecting PEG6 over PEG4 or PEG8 optimizes the probability of forming a stable, ubiquitination-competent ternary complex, directly influencing degradation efficiency in cell-based assays.
- [1] PTC BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
- [2] PTC BOC Sciences. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. 2025. View Source
